4-Isopropyl-2-nitrobenzonitrile
Overview
Description
4-Isopropyl-2-nitrobenzonitrile (INBN) is a chemical compound that has gained significant research attention due to its potential applications in various scientific fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Mechanism Of Action
4-Isopropyl-2-nitrobenzonitrile has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition results in increased levels of acetylcholine in the brain, which can improve cognitive function. 4-Isopropyl-2-nitrobenzonitrile has also been shown to have anti-inflammatory and antioxidant properties.
Biochemical And Physiological Effects
Studies have shown that 4-Isopropyl-2-nitrobenzonitrile can improve cognitive function and memory in animal models. This compound has also been shown to have anti-inflammatory and antioxidant effects, which can be beneficial in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
4-Isopropyl-2-nitrobenzonitrile is a relatively stable compound that can be easily synthesized and purified. However, the use of this compound in laboratory experiments requires caution due to its potential toxicity. Researchers must follow strict safety guidelines when handling 4-Isopropyl-2-nitrobenzonitrile to avoid any adverse effects.
Future Directions
There are several potential future directions for the research on 4-Isopropyl-2-nitrobenzonitrile. One area of interest is the development of new drugs that target specific enzymes inhibited by 4-Isopropyl-2-nitrobenzonitrile. Another area of interest is the use of 4-Isopropyl-2-nitrobenzonitrile in the development of new materials with unique properties. Additionally, further studies are needed to determine the long-term effects of 4-Isopropyl-2-nitrobenzonitrile on human health.
Conclusion:
In conclusion, 4-Isopropyl-2-nitrobenzonitrile is a chemical compound that has gained significant research attention due to its potential applications in various scientific fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-Isopropyl-2-nitrobenzonitrile have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific fields.
Scientific Research Applications
4-Isopropyl-2-nitrobenzonitrile has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and organic synthesis. This compound has shown promising results in the development of new drugs and materials due to its unique properties.
properties
IUPAC Name |
2-nitro-4-propan-2-ylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7(2)8-3-4-9(6-11)10(5-8)12(13)14/h3-5,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVNDMISUCFHRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648119 | |
Record name | 2-Nitro-4-(propan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropyl-2-nitrobenzonitrile | |
CAS RN |
204850-15-7 | |
Record name | 4-(1-Methylethyl)-2-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204850-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitro-4-(propan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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